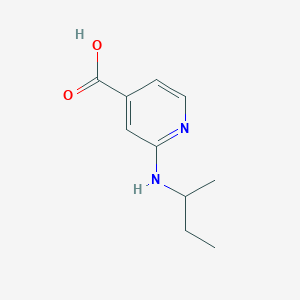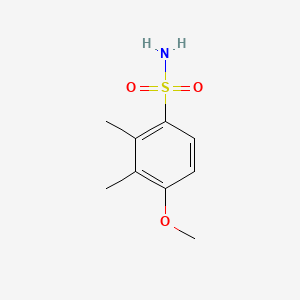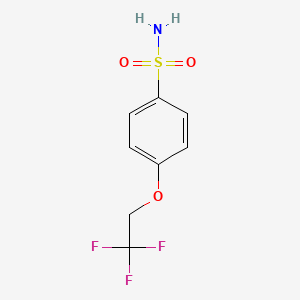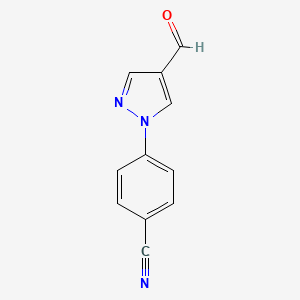
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Übersicht
Beschreibung
“4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . It is a useful reagent in the preparation of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as M1 receptor positive allosteric modulators .
Synthesis Analysis
The synthesis of “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” and its derivatives has been reported in the literature . For instance, several hydrazones of the aldehyde derivative, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, have been synthesized by reacting the aldehyde with the corresponding hydrazine in methanol and acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” can be represented by the InChI code: 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Studies Against Acinetobacter baumannii
- Application Summary : This compound has been used in the synthesis of novel 1,3-diphenyl pyrazole derivatives, which have shown significant antimicrobial activity against Acinetobacter baumannii .
- Methods of Application : The target molecules were synthesized by the reaction of aldehyde with the corresponding hydrazine in methanol and acetic acid as a catalyst .
- Results : These compounds have shown zones of growth inhibition up to 85mm against Acinetobacter baumannii. The active compounds showed activity with concentration as low as 4μg/mL in minimum inhibitory concentration (MIC) tests .
2. Antimicrobial Studies Against Methicillin-Resistant Staphylococcus aureus (MRSA)
- Application Summary : 1,3-diphenyl pyrazole derivatives of “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” have been synthesized and studied for their antimicrobial activities against MRSA .
- Results : Several compounds have shown growth inhibition up to 24mm in size against Staphylococcus aureus. The active compounds showed activity as low as 16μg/mL in minimum inhibitory concentration tests against MRSA .
3. Antimicrobial Studies Against Escherichia coli and Enterobacter aerogenes
- Application Summary : This compound has been used in the synthesis of coumarin-substituted hydrazone derivatives, which have shown significant antimicrobial activity against Escherichia coli and Enterobacter aerogenes .
- Results : These compounds did not show any noticeable activity up to 50 μg/mL concentration .
4. Antimicrobial Studies Against Staphylococcus aureus and Acinetobacter baumannii
- Application Summary : This compound has been used in the synthesis of certain potent compounds that have shown significant growth inhibitory properties for planktonic Staphylococcus aureus and Acinetobacter baumannii .
- Results : The active compounds showed minimum inhibitory concentration (MIC) as low as 0.78 and 1.56 μg ml−1, respectively .
5. Antimicrobial Studies Against Bacillus subtilis
- Application Summary : This compound has been used in the synthesis of several novel molecules that have shown moderate activity against Gram-positive bacteria, Bacillus subtilis .
- Methods of Application : The target molecules were synthesized by the reaction of aldehyde with the corresponding hydrazine in methanol and acetic acid as a catalyst .
6. Synthesis of Various Organic Compounds and Heterocycles
- Application Summary : 4-formylpyrazoles, such as “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile”, have been used to generate a large variety of organic compounds and heterocycles such as Schiff bases, pyrazolylpyrazolines, pyrazoloquinolinones, 4H-pyrazolopyran, pyrazolylbenzoxazole, pyrazolothiadiazepines, pyrazolyloxazolone, pyrazolyloxadiazolines, pyrazolylthiadiazolines, imidazolylpyrazoles, pyrazolopyridines, chromenopyrazolones, thiopyranothiazolylpyrazoles and many others .
Safety And Hazards
Zukünftige Richtungen
The future directions for “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” and its derivatives could involve further exploration of their antimicrobial and anticancer properties . The development of new drugs to overcome microbial resistance to antibiotics is a global concern, and compounds like “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” could potentially play a role in addressing this issue .
Eigenschaften
IUPAC Name |
4-(4-formylpyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADORFIMCHOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

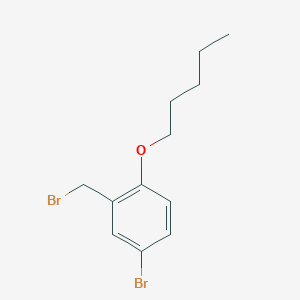
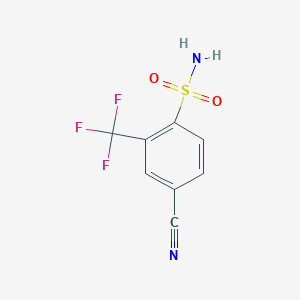
![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
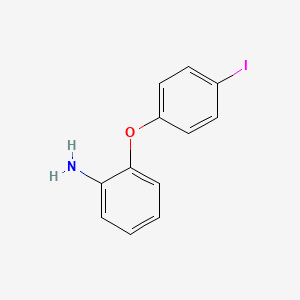
![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)
![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)
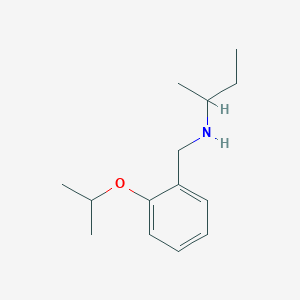
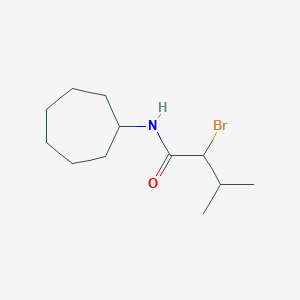
![2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1438245.png)
![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)
